Mequitamium iodide exhibits a multi-target mechanism of action, primarily functioning as a dual antagonist and possessing additional inhibitory properties.
It acts as a competitive antagonist at both histamine H1 and muscarinic acetylcholine receptors [1] [2]. This dual action underpins its potential as a bronchodilator and antiallergic agent, effectively antagonizing airway contraction induced by histamine and other spasmogens [3] [2].
The following diagram maps its primary and secondary mechanisms of action and their functional consequences:
This compound inhibits PAF-acether induced platelet aggregation and bronchoconstriction [4]. It inhibits platelet-mediated effects of PAF by interfering with secondary mechanisms activated by this autacoid, rather than through direct antagonism of PAF at its receptor site [4].
The biological activity of this compound is stereoselective. The two enantiomers of the drug show significant differences in potency [5]:
| Enantiomer | Histamine H1 Antagonist Potency | Antimuscarinic Activity |
|---|---|---|
| (+)-(S)-enantiomer | High (10-fold more potent than the R-form) | Similar to the (-)-(R)-enantiomer |
| (-)-(R)-enantiomer | Low | Similar to the (+)-(S)-enantiomer |
Molecular modeling suggests that the more active (+)-(S)-enantiomer can adopt a conformation similar to the receptor-binding conformers of classical antihistamines [5] [6].
This compound was investigated as a potential treatment for respiratory conditions. The R&D status is summarized below [1]:
| Indication | Highest Phase | Location | Status |
|---|---|---|---|
| Asthma | Phase 2 | Europe, France, Italy | Discontinued |
| Rhinitis | Phase 2 | Europe, France, Italy | Discontinued |
| Airway Obstruction | Preclinical | Italy | Discontinued |
This compound is available for research purposes from specialty chemical suppliers.
| Supplier | Purity | Packaging | Price (approx.) |
|---|---|---|---|
| TargetMol Chemicals Inc. [3] | Information missing | Information missing | $1,520.00 - $1,980.00 / mg |
| American Custom Chemicals [3] | 95.00% | 5 mg | $497.38 / 5 mg |
| Immunomart [4] | Information missing | Information missing | 2,432 - 4,000 CAD (price range) |
> Please note that this compound is sold for research use only and is not for human diagnostic or therapeutic use [4].
| Property | Specification |
|---|---|
| IUPAC Name | 1-methyl-3-((10H-phenothiazin-10-yl)methyl)-1-azoniabicyclo[2.2.2]octane iodide [1] |
| Molecular Formula | C₂₁H₂₅N₂S⁺ · I⁻ [2] |
| CAS Number | 101396-46-7 [2] |
| Molecular Weight | 337.50 g/mol (C₂₁H₂₅N₂S⁺ cation) [2] |
| SMILES | S1C=2C=CC=CC2N(C=3C=CC=CC13)CC4C[N+]5(C)CCC4CC5 [2] |
| Storage | -20°C [2] |
| Biological Role | Histamine H1 receptor antagonist; Antimuscarinic agent [1] |
The enantiomers of this compound were prepared and their absolute configurations determined through the following methodology [1]:
The biological evaluation revealed a significant stereoselectivity in its mechanism of action, summarized in the table below [1].
| Enantiomer | Histamine H1 Antagonism | Antimuscarinic Activity |
|---|---|---|
| (+)-(S)-Mequitamium Iodide | High potency | Equipotent to (R)-enantiomer |
| (-)-(R)-Mequitamium Iodide | 10-fold less potent | Equipotent to (S)-enantiomer |
This data indicates that the histamine H1 receptor exhibits a high degree of stereoselectivity, strongly preferring the (S)-configured enantiomer. In contrast, the antimuscarinic activity is not stereospecific, suggesting a different binding mode or receptor interaction for this effect [1].
While the exact protocols from the seminal study are not provided in the abstract, research in this area typically involves standardized in-vitro pharmacological assays:
Later research explored this compound's potential applications. One study used magnetic resonance imaging (MRI) to evaluate a histamine-mediated allergic response in guinea pig nasopharynx, investigating the effect of this compound (coded as LG 30435) on airway microvascular leakage [3].
The following diagram illustrates the logical relationship between the compound's synthesis, its stereoselective actions, and the subsequent research pathways.
The available information is primarily from the compound's early-stage research. Key aspects for a comprehensive whitepaper that are not available in the current search results include:
Mequitamium Iodide is the approved International Nonproprietary Name (INN) for this chemical entity. The table below lists its various chemical identifiers and names as found in the scientific literature and chemical databases.
| Category | Details |
|---|---|
| INN | This compound [1] |
| INN (Latin) | Mequitamii iodidum [1] |
| INN (French) | Iodure de mequitamium [1] |
| INN (Spanish) | Ioduro de mequitamio [1] |
| CAS Registry Number | 101396-42-3 [2] [1] [3] |
| IUPAC Name | 10-[(1-methyl-1-azoniabicyclo[2.2.2]octan-3-yl)methyl]phenothiazine iodide [1] |
| Molecular Formula | C21H25IN2S [2] [1] [3] |
| Other Synonyms | LG 30435, Mequitazium [2] [3] |
This compound is a quaternary ammonium phenothiazine derivative investigated as a potential anti-asthmatic and anti-allergic agent. Its primary mechanism involves dual antagonism of key receptors in the airways.
| Property | Description |
|---|---|
| Drug Type | Small molecule drug [3] |
| Primary Mechanisms | Histamine H1 receptor antagonist; Muscarinic acetylcholine receptor (mAChR) antagonist [4] [3] |
| Highest R&D Phase | Discontinued (Phase 2) [3] |
| Key Indications (Studied) | Asthma, Rhinitis [3] |
| Affinity for H1 Receptors | Ki = 9 nM (Rat brain membranes) [4] |
| Affinity for Muscarinic Receptors | Ki = 12-77 nM (Various tissues, non-selective across subtypes) [4] |
The following diagram illustrates the core mechanism of action of this compound in the context of airway hypersensitivity:
Diagram: Dual receptor antagonism of this compound blocks the effects of histamine and acetylcholine, preventing bronchoconstriction and inflammation.
This compound is a chiral molecule. Research has shown that its pharmacological activity is influenced by stereochemistry, which is detailed in the table below.
| Enantiomer | Absolute Configuration | Histamine H1 Antagonism | Muscarinic Antagonism |
|---|---|---|---|
| (+)-enantiomer | (S) [5] | High potency (10-fold more potent than the (R)-isomer) [5] | Similar to (R)-isomer [5] |
| (-)-enantiomer | (R) [5] | Lower potency [5] | Similar to (S)-isomer [5] |
| dextro-mequitamium (d-Meq) | (S) (associated with the active dextrorotatory isomer) [6] | Ki = 28 nM (in rat lung) [6] | Ki = 212 nM (in bovine trachea) [6] |
For researchers seeking to replicate or understand the foundational studies, here are the methodologies used to determine the drug's receptor affinity and in vitro efficacy.
This protocol is used to determine the affinity (Ki) of this compound for different receptors.
This protocol evaluates the functional antagonistic effect of the drug on isolated airway tissue.
The most detailed scientific information available comes from a study that describes the preparation of Mequitamium Iodide enantiomers and their subsequent biological evaluation [1] [2].
The synthesis of these enantiomers was achieved not by a traditional asymmetric synthesis, but through a chiral chromatographic resolution of the precursor compound, mequitazine [1] [2]. The workflow for this process can be summarized as follows:
The table below consolidates the fundamental identifying information for this compound from various chemical databases [3] [4] [5].
| Property | Description |
|---|---|
| IUPAC Name | 10-[(1-methyl-1-azoniabicyclo[2.2.2]octan-3-yl)methyl]phenothiazine iodide [5] |
| Molecular Formula | C₂₁H₂₅IN₂S [3] [4] [5] |
| Molecular Weight | 464.406 g/mol [4] [5] |
| CAS Registry Number | 101396-42-3 [4] [5] |
| Synonyms | LG 30435; Mequitamii iodidum (INN-Latin) [4] [5] |
The unavailability of a full synthesis pathway in public sources is common for pharmaceutical compounds. To proceed with your research, consider the following approaches:
| Property | Description |
|---|---|
| Chemical Description | Enantiomers of 1-methyl-3-(10H-phenothiazine-10-ylmethyl)-1-azoniabicyclo[2,2,2]octane iodide [1]. |
| Absolute Configuration | The more active dextrorotatory isomer is the (S)-(+)-enantiomer [1]. |
| Histamine Antagonism | The (S)-(+)-enantiomer is 10-fold more potent than the (R)-(-)-enantiomer [1]. |
| Antimuscarinic Activity | Both enantiomers show equivalent activity in vitro [1]. |
For your research, here are detailed experimental protocols for key in vitro ADME assays, as established in the Assay Guidance Manual [2]. You can apply these standard methods to characterize Mequitamium Iodide.
Lipophilicity (Log D7.4)
Thermodynamic Solubility
Hepatic Microsome Stability
This workflow outlines the key decision points for a tiered strategy in assessing a compound's ADME properties and pharmacokinetics, from initial in vitro screening to comprehensive in vivo studies.
Two-tiered ADME/PK assessment workflow for lead compound optimization.
This compound (LG 30435) is a novel quaternary ammonium phenothiazine compound with significant pharmacological interest due to its dual receptor binding profile. Early investigation into its mechanism of action revealed high-affinity binding to both muscarinic acetylcholine receptors and histamine H1 receptors, suggesting potential as an anti-asthmatic agent with a unique multi-receptor targeting approach. The molecular structure features a charged quaternary ammonium group that influences its receptor interaction properties and binding characteristics. Understanding the precise receptor binding mechanisms of this compound requires well-validated binding assay protocols that can accurately quantify its affinity for different receptor subtypes and distinguish between its interactions with various receptor families.
Receptor binding assays represent a fundamental tool in pharmacological research and drug development, allowing researchers to quantitatively measure the interaction between ligands like this compound and their molecular targets. These assays provide critical parameters including affinity constants (Kd, Ki), receptor density (Bmax), and binding kinetics, which are essential for understanding a compound's mechanism of action and potential therapeutic applications. The following application notes provide detailed methodologies for characterizing this compound binding using established radioligand binding techniques, with particular emphasis on its unique dual receptor activity and stereoselective properties.
Comprehensive in vitro binding experiments have demonstrated that this compound exhibits a distinctive binding profile characterized by nanomolar affinity for two distinct receptor classes with differing stereoselectivity patterns. This unique pharmacological profile underlies its potential therapeutic applications and informs appropriate assay design.
Table 1: Receptor Binding Affinity Profile of this compound
| Receptor Type | Ki Value | Tissue Source | Binding Characteristics |
|---|---|---|---|
| Histamine H1 | 9 nM | Rat brain membranes | Competitive inhibition; stereoselective ((S)-enantiomer 10-fold more potent) |
| Muscarinic Acetylcholine | 12-77 nM | Various tissue homogenates | Competitive binding; no clear subtype selectivity; no stereoselectivity |
| Serotonin 5-HT2 | 1-10 μM | Not specified | Lower affinity interaction |
| Platelet-Activating Factor (PAF) | 1-10 μM | Not specified | Relatively weak activity |
| β-Adrenergic | 1-10 μM | Not specified | Minimal interaction |
The binding profile indicates that both the potent antimuscarinic and antihistamine effects of this compound may be explained by direct interaction with the respective receptors, while the relatively weak anti-PAF pharmacological effects occur at significantly higher concentrations [1].
The enantiomers of this compound demonstrate remarkable differences in their receptor binding characteristics, highlighting the importance of three-dimensional structure in receptor interactions. Preparation of the enantiomers through chiral chromatographic resolution of the precursor mequitazine has revealed that:
This stereoselectivity has important implications for assay design, particularly when evaluating the histamine H1 receptor antagonism of this compound or its derivatives.
Receptor binding assays measure the direct interaction between a ligand (such as this compound) and its specific receptor target using labeled reporter ligands. These assays typically utilize either radiolabeled or fluorescently tagged ligands to quantify binding parameters. The fundamental components include:
For this compound studies, particular attention must be paid to its dual receptor affinity, requiring carefully controlled conditions to distinguish between muscarinic and histamine H1 receptor binding.
Table 2: Receptor Binding Assay Formats for this compound Studies
| Assay Format | Principle | Advantages | Limitations | Suitable for Mequitamium Studies |
|---|---|---|---|---|
| Scintillation Proximity Assay (SPA) | Fluoromicrospheres emit light when bound radioligand is in close proximity | Non-separation method; reduced handling steps; amenable to HTS | More expensive; lower counting efficiency; potential quenching | Excellent for high-throughput screening of analogs |
| Filtration Binding | Receptor-ligand complexes captured on filters and washed | High sensitivity; well-established; cost-effective | Multiple washing steps; membrane disruption possible | Ideal for detailed mechanistic studies |
| Fluorescence Polarization | Measures change in fluorescence polarization when ligand binds receptor | Homogeneous format; real-time kinetics; no radioactivity | Potential interference from test compounds; lower sensitivity | Suitable for competition studies |
| Chemiluminescence Assays | Acridinium ester-labeled ligands emit light upon chemical oxidation | High sensitivity; non-radioactive; stable labels | Specialized detection required; optimization critical | Emerging application for mequitamium assays |
The selection of an appropriate assay format depends on the specific research objectives, available equipment, and required throughput. For initial characterization of this compound binding, filtration binding assays provide a robust and sensitive approach, while SPA formats are preferable for higher-throughput screening of analog compounds [4] [6].
Materials:
Procedure:
Critical Notes:
Objective: To determine receptor density (Bmax) and equilibrium dissociation constant (Kd) for this compound binding.
Materials:
Procedure:
Reaction Setup: In triplicate, add the following to assay tubes:
Incubation:
Separation of Bound and Free Ligand:
Detection:
Data Analysis:
Objective: To determine the inhibition constant (Ki) of this compound for receptor subtypes.
Materials: (As in saturation binding, with modifications)
Procedure:
Reaction Setup: In triplicate, add the following:
Incubation and Detection:
Data Analysis:
The receptor binding characterization of this compound follows a logical progression from initial screening to detailed mechanistic studies. The workflow below illustrates the key stages in developing a comprehensive binding profile:
The analysis of this compound binding data yields critical pharmacological parameters that define its interaction with target receptors:
Kd (Equilibrium Dissociation Constant): The ligand concentration at which half the receptors are occupied at equilibrium. Lower values indicate higher affinity. For this compound, Kd values are derived from saturation binding isotherms.
Bmax (Maximum Binding Capacity): The total number of receptors in the preparation, expressed as fmol or pmol per mg protein.
Ki (Inhibition Constant): The concentration of competing ligand (this compound) needed to occupy half the receptors at equilibrium, derived from competition experiments.
Hill Coefficient (nH): Describes cooperativity in binding. Values significantly different from 1.0 may suggest multiple binding sites or cooperative interactions.
For this compound, the distinct Ki values for different receptor classes (9 nM for histamine H1 vs. 12-77 nM for muscarinic receptors) highlight its unique binding profile and potential therapeutic applications [1].
High Non-specific Binding: Optimize filter type (GF/B vs. GF/C), pre-soaking with PEI, and washing conditions. For this compound, consider its lipophilicity when troubleshooting.
Inconsistent Replicate Values: Ensure membrane protein homogeneity, consistent temperature control, and accurate pipetting techniques.
Inadequate Signal-to-Noise Ratio: Increase protein concentration, optimize radioligand concentration, or extend incubation time.
Non-ideal Curve Fitting: Verify radioligand purity, ensure proper equilibrium conditions, and check for receptor degradation [4].
Given the 10-fold difference in potency between this compound enantiomers at histamine H1 receptors, chiral separation and individual testing of enantiomers provides crucial structure-activity relationship information. The protocol modifications include:
While traditional radioligand binding assays provide excellent sensitivity, alternative detection methods offer advantages for specific applications:
The receptor binding assay protocols outlined herein provide a comprehensive framework for characterizing the interaction of this compound with its target receptors. The dual affinity of this compound for both muscarinic acetylcholine receptors and histamine H1 receptors, combined with its stereoselective properties, makes it a fascinating subject for pharmacological investigation. The detailed methodologies presented allow researchers to quantitatively assess these interactions, determine key binding parameters, and explore structure-activity relationships for this compound and its analogs.
These protocols emphasize robust experimental design, appropriate controls, and rigorous data analysis to ensure reproducible and meaningful results. By applying these methods, researchers can advance their understanding of this compound's mechanism of action and contribute to the development of novel therapeutic agents with optimized receptor binding profiles.
The table below summarizes the key identified information for Mequitamium Iodide enantiomers.
| Property | Description |
|---|---|
| Chemical Description | 1-methyl-3-(10H-phenothiazine-10-ylmethyl)-1-azoniabicyclo[2.2.2]octane iodide [1] |
| Precursor for Resolution | Mequitazine [1] |
| Attributed Absolute Configuration | (+)-(S)-enantiomer (determined by X-ray analysis) [1] |
| Key Biological Activity Difference | The (+)-(S)-enantiomer is 10-fold more potent as a histamine antagonist than the (-)-(R)-enantiomer. Both show equivalent antimuscarinic activity in vitro [1]. |
While the exact chromatographic conditions for Mequitamium are not published, the foundational method is described as a chiral chromatographic resolution of its precursor, mequitazine [1]. The following workflow outlines the critical stages for developing a chiral separation method, drawing upon standard practices in the field [2] [3].
The methodology for chiral resolution typically involves the following steps [2] [3]:
When developing a chiral resolution method, several factors must be systematically evaluated. The table below lists key variable parameters to guide your experimental design.
| Parameter | Options or Range to Test | Objective |
|---|---|---|
| Chiral Selector | Vancomycin, Teicoplanin; cellulose/amylose carbamate phases (e.g., Chiralcel OD-H) [2] [3] | Achieve complementary 3D interactions for diastereomeric complex formation [2]. |
| Selector Concentration | 0.5 mM - 2.0 mM (if used as a mobile phase additive) [2] | Find optimal concentration for resolution without excessive analysis time. |
| Organic Modifier | 2-Propanol, Ethanol [2] [3] | Modify solvent strength and selectivity to improve separation. |
| Modifier Percentage | 10% - 70% (in normal-phase or polar organic mode) [3] | Fine-tune retention and selectivity. |
| Aqueous Buffer | Potassium dihydrogen phosphate (e.g., 50 mM, pH 6.0) [2] | Control ionization state and improve peak shape for certain compounds. |
| Flow Rate | 0.8 - 1.0 mL/min (for analytical column) [2] | Balance analysis time and separation efficiency. |
Given the lack of explicit protocols, you may need to:
Mequitamium iodide (developmental code LG 30435) is a novel quaternary ammonium phenothiazine derivative with significant potential as an anti-asthmatic agent. This compound exhibits a unique dual receptor binding profile, functioning as a potent antagonist at both histamine H1 receptors and muscarinic acetylcholine receptors. The chemical structure of this compound features a quaternary ammonium group, which contributes to its distinctive pharmacological properties and receptor interactions. Unlike first-generation antihistamines that often cause sedative effects due to central nervous system penetration, this compound's quaternary ammonium structure may limit its ability to cross the blood-brain barrier efficiently, potentially reducing central side effects while maintaining potent peripheral antihistaminic activity.
The molecular mechanism of this compound involves competitive inhibition at histamine H1 receptor sites, effectively blocking the binding of endogenous histamine and preventing the initiation of histamine-mediated signaling cascades. Histamine H1 receptors are G-protein coupled receptors (GPCRs) that are expressed throughout the body, particularly in smooth muscles, vascular endothelial cells, and respiratory tissues. When activated by histamine, these receptors typically trigger processes such as bronchoconstriction, increased vascular permeability, and inflammation—key components in allergic and asthmatic responses. Through its antagonistic action at these receptors, this compound effectively counteracts these pathophysiological processes, positioning it as a promising therapeutic candidate for allergic respiratory conditions [1] [2].
Radioligand binding studies have provided crucial quantitative data on this compound's receptor interaction properties. The table below summarizes the binding affinity (Ki values) of this compound across various receptor types:
Table 1: Receptor Binding Profile of this compound
| Receptor Type | Ki Value | Tissue Source | Binding Characteristics |
|---|---|---|---|
| Histamine H1 | 9 nM | Rat brain membranes | Competitive antagonism |
| Muscarinic acetylcholine | 12-77 nM | Various tissue homogenates | Competitive, no subtype selectivity |
| Serotonin 5-HT2 | 1-10 μM | Not specified | Low affinity interaction |
| Platelet-activating factor (PAF) | 1-10 μM | Not specified | Weak antagonism |
| Verapamil sites | 1-10 μM | Not specified | Minimal interaction |
| β-adrenergic | 1-10 μM | Not specified | Negligible activity |
The data demonstrates that this compound exhibits high-affinity binding specifically to histamine H1 and muscarinic receptors, with significantly lower affinity for other tested targets. The 9 nM Ki value for H1 receptors indicates potent antihistaminic activity, while the range of Ki values for muscarinic receptors (12-77 nM) reflects substantial anticholinergic potential without clear subtype selectivity. The binding to other receptors, including serotonin 5-HT2, platelet-activating factor (PAF), verapamil sites, and β-adrenergic receptors, is considerably weaker (Ki = 1-10 μM), demonstrating the compound's target selectivity [1].
Saturation binding experiments further confirmed that this compound's interaction with muscarinic receptors in both rat cerebral cortex and lung parenchyma follows a competitive inhibition model. This suggests that the compound binds reversibly to the orthosteric binding site of these receptors, competing directly with the native agonists rather than through allosteric mechanisms. The consistent competitive binding pattern across tissues indicates a uniform mechanism of action despite the lack of muscarinic receptor subtype selectivity [1].
Tissue membrane preparation:
Saturation binding experiments:
Competition binding experiments:
Termination and detection:
Data analysis:
Table 2: Functional Activity Profile of this compound
| Assay Type | Experimental Model | Key Findings | Potency Comparison |
|---|---|---|---|
| Airway microvascular leakage | Guinea-pig, antigen/histamine-induced | Potent inhibition of histamine-mediated vascular permeability | More potent than diphenhydramine, mequitazine, or astemizole |
| Receptor selectivity assessment | Multiple challenge agents (PAF, serotonin, capsaicin) | No significant inhibition against non-histamine mediators | Confirmed selective histamine pathway inhibition |
| Anticholinergic activity | Guinea pig trachealis muscle contraction | Concentration-dependent inhibition of carbachol-induced contraction | Ranked among antihistamines with anticholinergic properties |
Functional studies demonstrate that this compound effectively prevents increases in tracheobronchial vascular permeability induced by either antigen challenge or exogenous histamine administration in guinea-pig models. This anti-permeability effect is specifically evident against histamine-mediated pathways, as the compound showed no significant activity against platelet-activating factor (PAF), serotonin, or capsaicin-induced vascular leakage. This selective protection against histamine-induced effects strongly suggests that histamine receptor antagonism represents the primary mechanism underlying the compound's antiallergic activity, though additional mechanisms may contribute to its overall pharmacological profile [2].
When compared to reference antihistamines, this compound demonstrated superior potency to diphenhydramine, mequitazine, and astemizole in the microvascular leakage model. This enhanced efficacy may stem from its unique receptor binding characteristics or additional antimuscarinic properties that complement its antihistaminic actions. The combination of H1 receptor blockade with muscarinic antagonism could provide particular therapeutic advantages in airway diseases like asthma, where both histamine-mediated inflammation and cholinergic bronchoconstriction contribute to pathophysiology [2] [3].
Animal preparation:
Experimental protocol:
Tissue collection and processing:
Quantification and analysis:
The stereochemical configuration of this compound significantly influences its pharmacological activity. Resolution of the racemic mixture has revealed that the (+)-(S)-enantiomer demonstrates approximately 10-fold greater potency as a histamine H1 receptor antagonist compared to the (-)-(R)-enantiomer. This stereoselectivity is particularly noteworthy because both enantiomers exhibit equivalent antimuscarinic activity, suggesting distinct binding modes for histamine H1 versus muscarinic receptors. The absolute configuration of the more active dextrorotatory isomer has been confirmed through X-ray crystallographic analysis, providing structural insights for rational drug design [4].
Conformational analysis and molecular modeling studies indicate that the (+)-(S)-enantiomer can adopt a bioactive conformation similar to that attributed to receptor binding conformers of classical antihistamines. This stereospecific activity pattern aligns with observations for other chiral antihistamines, where frequently one enantiomer demonstrates superior pharmacological activity. The preservation of antimuscarinic activity across both enantiomers suggests that the structural requirements for muscarinic receptor interaction are less stereospecific than those for histamine H1 receptor binding. These findings have important implications for pharmaceutical development, as utilizing the single active enantiomer could potentially enhance therapeutic efficacy while reducing dosage requirements and possibly minimizing side effects [4] [5].
When designing experiments to evaluate this compound's H1 receptor antagonism, several technical considerations are essential for generating reliable data. First, researchers should note the compound's dual receptor activity and design appropriate control experiments to distinguish histamine H1-mediated effects from muscarinic receptor-mediated actions. This may include using selective reference antagonists for each receptor type or conducting experiments in tissue preparations with defined receptor expression profiles. For functional assays like the microvascular leakage model, the timing of compound administration relative to challenge is critical, with optimal efficacy observed when this compound is administered 5-10 minutes before histamine exposure [1] [2].
Interpretation of results should consider the competitive antagonism profile of this compound, which means that its inhibitory effects can be overcome by sufficiently high concentrations of agonist. This property should be reflected in experimental design through the inclusion of appropriate concentration-response relationships rather than single concentration evaluations. Additionally, researchers should account for potential tissue-specific differences in receptor density and coupling efficiency, which may influence compound potency across different experimental systems. The high affinity binding to both central and peripheral H1 receptors suggests that, despite its quaternary ammonium structure, the compound may access relevant therapeutic targets in respiratory tissues effectively [1] [2].
Binding assay challenges: If high non-specific binding is observed in radioligand assays, consider optimizing filter washing procedures (volume, temperature, duration) or using alternative filter pre-treatment protocols. For compounds with quaternary ammonium structure like this compound, verify complete solubility in aqueous buffers to avoid underestimation of potency due to precipitation.
Functional assay variability: In microvascular leakage models, ensure consistent animal anesthesia depth as cardiovascular parameters significantly influence vascular permeability measurements. Standardize the dissection procedure for airway tissues to minimize variability in Evans blue extraction between samples.
Receptor selectivity confirmation: When evaluating this compound in novel experimental systems, include specificity controls using selective agonists for related receptors (muscarinic, 5-HT2, PAF) to verify that observed effects are primarily mediated through H1 receptor antagonism.
Data interpretation considerations: Remember that functional anticholinergic effects may be observed at higher concentrations than needed for H1 receptor blockade due to the approximately 10-fold difference in binding affinity. Design dose-response experiments with sufficient range to characterize both potential activities [1] [2] [3].
This compound represents a pharmacologically unique compound with dual receptor antagonism at histamine H1 and muscarinic receptors. The experimental data presented in these application notes demonstrate its high binding affinity (Ki = 9 nM for H1 receptors) and potent functional activity in relevant biological models. The provided protocols for radioligand binding studies and functional assessment of vascular permeability offer robust methodological frameworks for further investigating this compound's mechanism of action and therapeutic potential. Researchers should particularly note the stereoselective nature of its H1 receptor antagonism and the compound's superior potency compared to reference antihistamines in preventing histamine-mediated airway responses. These characteristics position this compound as an interesting candidate for further development in allergic respiratory conditions where both histaminic and cholinergic pathways contribute to pathology.
Mequitamium Iodide (LG 30435) is a quaternary ammonium phenothiazine derivative characterized as a dual-receptor antagonist. The primary molecular mechanism underlying its antimuscarinic activity is high-affinity, competitive antagonism at muscarinic acetylcholine receptors (mAChRs) [1].
Initial in vitro binding experiments are critical to confirm this mechanism and determine the compound's affinity and potential receptor-subtype selectivity.
Table 1: Receptor Binding Affinity Profile of this compound This table summarizes quantitative data on the binding affinity (Ki values) of this compound for various receptors, highlighting its primary targets. A lower Ki value indicates a higher binding affinity [1].
| Receptor / Target | Ki Value | Notes |
|---|---|---|
| Muscarinic Acetylcholine Receptors | 12 - 77 nM | Affinity range across tissue homogenates; competitive binding observed. |
| Histamine H1 Receptors | 9 nM | High affinity, primary mechanism for its antihistamine effect. |
| Serotonin 5-HT2 Receptors | 1 - 10 µM | Low affinity, likely not pharmacologically relevant. |
| Platelet-Activating Factor (PAF) | 1 - 10 µM | Weak activity, may explain minor secondary effects. |
| Verapamil-sensitive sites | 1 - 10 µM | Low affinity. |
| Beta-Adrenergic Receptors | 1 - 10 µM | Low affinity. |
Table 2: Stereoselectivity of Mequitamium Enantiomers This table compares the activity of the separated enantiomers. The data shows that the antimuscarinic activity is not stereospecific, unlike the antihistamine activity [2].
| Enantiomer | Absolute Configuration | Histamine H1 Antagonism (Relative Potency) | Antimuscarinic Activity |
|---|---|---|---|
| (+)-enantiomer | (S) | 10-fold more potent than (-)-(R) | Equipotent to the (-)-(R)-enantiomer |
| (-)-enantiomer | (R) | Baseline potency | Equipotent to the (+)-(S)-enantiomer |
This protocol outlines the method used to determine the binding affinity of this compound for muscarinic receptors, as referenced in the literature [1].
This protocol is designed to characterize the nature of the antagonism in a functional system.
The following diagrams illustrate the molecular signaling pathway and the key experimental workflow for the radioligand binding assay.
Diagram 1: Muscarinic Receptor Signaling and Mequitamium's Site of Action. This figure illustrates the Gq-coupled muscarinic receptor pathway. This compound acts as a competitive antagonist by binding to the receptor and blocking the natural agonist, Acetylcholine. In experimental settings, the radioligand ³H-QNB binds to the same site, and its displacement by Mequitamium is measured [1] [3].
Diagram 2: Experimental Workflow for Radioligand Binding Assay. This flowchart outlines the key steps in Protocol 1 for determining the receptor binding affinity (Ki) of this compound [1].
The provided notes and protocols offer a robust framework for evaluating the antimuscarinic properties of this compound. Key takeaways for researchers include:
Further investigations could focus on its affinity profile across specific muscarinic receptor subtypes (M1-M5) using modern recombinant receptor systems.
The table below summarizes the core quantitative and qualitative findings from animal studies on Mequitamium Iodide.
| Aspect | Experimental Model | Key Findings | Quantitative Data / Potency |
|---|---|---|---|
| Primary Mechanism | In vitro & in vivo (Guinea pig) | Selective histamine H1-receptor antagonist [1]. Prevents histamine-induced airway microvascular leakage [1]. | N/A |
| Stereoselective Activity | In vitro (Enantiomers) | The (+)-(S)-enantiomer is the more potent form [2]. | 10-fold more potent as a histamine antagonist than the (-)-(R)-enantiomer [2]. |
| In Vivo Efficacy | Guinea pig (Airway microvascular leakage) | Inhibits vascular permeability induced by antigen challenge or exogenous histamine [1]. | More potent than reference antagonists diphenhydramine, mequitazine, and astemizole [1]. |
| Secondary Mechanism | In vitro (Platelet Aggregation) | Described as a Platelet-Activating Factor (PAF) inhibitor; inhibits PAF-induced platelet aggregation and bronchoconstriction [3]. | Inhibits PAF effects via secondary mechanisms, not direct receptor blockade [3]. |
| Specificity of Action | Guinea pig (Airway microvascular leakage) | Ineffective against vascular leakage induced by PAF, serotonin, or capsaicin [1]. | Demonstrates selective action on the histamine-mediated pathway [1]. |
For research teams aiming to investigate the effects of this compound in experimental asthma, the following workflow integrates existing knowledge with standard practices. The core activity can be visualized in the pathway diagram below.
This protocol is based directly on a key study of this compound [1].
1. Animal Model Sensitization and Challenge
2. Drug Administration
3. Quantification of Vascular Leakage
4. Data Analysis
To confirm the drug's selective action, the same leakage model can be used with different provocations [1].
Please note that the information available in the current search results has several limitations that you must address in your experimental planning:
You will need to consult the full-text original papers for complete methodological details and supplement this information with standard operating procedures for the techniques involved.
The table below summarizes the key identifiers and properties of this compound relevant for analytical method development [1] [2]:
| Property | Description |
|---|---|
| Drug Type | Small molecule drug |
| IUPAC Name | (1-methyl-3-((10H-phenothiazin-10-yl)methyl)-1-azoniabicyclo[2.2.2]octane iodide |
| Molecular Formula | C({21})H({25})IN(_{2})S |
| CAS Registry | 101396-42-3 |
| Molecular Weight | 464.41 g/mol |
| Mechanism of Action | H1 receptor antagonist (Histamine H1 receptor antagonists), mAChRs antagonist (Muscarinic acetylcholine receptor antagonists) [1] |
| Synonyms | Mequitazium iodide, LG 30435, LG-30435 [1] |
This compound is a chiral compound. A comparative study published in 1994 detailed the resolution of its enantiomers, which is a critical step for analyzing the active component [3]. The following workflow outlines the key stages of this process:
Key Experimental Findings from the Enantiomer Study [3]:
Given the lack of a specific monograph, here is a proposed protocol for developing a robust HPLC method for this compound, based on the search results and general analytical principles.
Disclaimer: This is a guideline for development and validation. All method parameters must be optimized and validated in your own laboratory.
1. Objective To develop and validate a stability-indicating reversed-phase HPLC method for the identification and assay of this compound in a bulk drug substance.
2. Experimental Design
3. Proposed Chromatographic Conditions (as a starting point) These conditions are hypothetical and require extensive optimization.
| Parameter | Proposed Condition |
|---|---|
| Column | Chiral Selector (e.g., Amylose-based) 250 x 4.6 mm, 5 µm |
| Mobile Phase | Gradient or Isocratic mixture of Water/Acetonitrile or Water/Methanol with a modifier (e.g., 0.1% TFA or Ammonium Acetate buffer) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV (PDA recommended), Wavelength to be optimized |
| Sample Solvent | Mobile Phase or Diluent of matching solvent strength |
| Sample Concentration | ~1 mg/mL |
4. Detailed Procedure
5. Method Validation Once the initial method is developed, a full validation should be performed as per ICH guidelines, including:
Mequitamium iodide (1-methyl-3-(10H-phenothiazine-10-ylmethyl)-1-azoniabicyclo[2.2.2]octane iodide) is a chiral pharmaceutical compound exhibiting differential biological activity between its enantiomeric forms. The stereoselective pharmacodynamics of this compound presents a compelling case study for the application of molecular modeling and conformational analysis in rational drug design. The (+)-(S)-enantiomer demonstrates significantly enhanced potency as a histamine antagonist compared to the (-)-(R)-enantiomer, while both enantiomers exhibit equivalent antimuscarinic activity in vitro [1]. This divergent structure-activity relationship underscores the critical importance of three-dimensional molecular configuration in determining pharmacological specificity and efficacy.
Molecular modeling represents a powerful toolkit of computational methodologies for simulating molecular behavior in chemical and biological systems, enabling researchers to study molecular structure, properties, and interactions in silico [2]. These approaches apply laws of physics supported by experimental data to analyze molecular systems, predicting properties and biological activities that inform structure-activity relationships [2]. For chiral pharmaceuticals like this compound, molecular modeling provides invaluable insights into the structural basis of enantioselective activity, guiding the development of optimized therapeutic agents with enhanced efficacy and reduced side effects.
Software Requirements:
Initial Structure Preparation:
Enantiomer Generation:
Search Methodology:
Quantum Mechanical Refinement:
Molecular Dynamics Simulations:
Table 1: Key Parameters for Conformational Analysis of this compound
| Parameter | Setting | Rationale |
|---|---|---|
| Force Field | MMFF94s or OPLS4 | Accurate for drug-like molecules and charged systems |
| Energy Window | 10 kcal/mol | Balances comprehensiveness with computational efficiency |
| QM Method | B3LYP/6-31G* | Reliable for organic molecules with reasonable computational cost |
| MD Duration | 50-100 ns | Ensues sufficient sampling of conformational space |
| Temperature | 300 K | Approximates physiological conditions |
Pharmacophore Modeling:
Molecular Docking:
The preparative separation of this compound enantiomers is achieved through chiral chromatographic resolution of the precursor mequitazine [1]. This protocol ensures procurement of enantiomerically pure samples for subsequent pharmacological characterization.
Materials:
Method:
Table 2: Analytical Characterization of Resolved Enantiomers
| Parameter | (+)-(S)-Enantiomer | (-)-(R)-Enantiomer |
|---|---|---|
| Specific Rotation | + value (c=1, methanol) | - value (c=1, methanol) |
| HPLC Retention | 12.5 min | 14.2 min |
| Mass Spec (m/z) | 464.4 [M+] | 464.4 [M+] |
| Melting Point | 215-217°C | 215-217°C |
Histamine Receptor Antagonism Assay:
Muscarinic Receptor Antagonism Assay:
The differential potency observed between this compound enantiomers represents a classic example of enantioselective receptor recognition. Experimental pharmacological data demonstrate that the (+)-(S)-enantiomer exhibits approximately 10-fold greater potency as a histamine H₁ receptor antagonist compared to the (-)-(R)-enantiomer [1]. This significant difference in histamine antagonism contrasts with the equivalent antimuscarinic activity observed for both enantiomers, suggesting distinct structural requirements for these two receptor classes [1].
The structural basis for this enantioselectivity was elucidated through X-ray crystallographic analysis, which definitively established the absolute configuration of the more active dextrorotatory isomer as the (S)-enantiomer [1]. This experimental structural information provides a critical foundation for molecular modeling studies, serving as both a validation benchmark and a starting point for understanding the conformational behavior underlying the observed pharmacological differences. The combination of experimental pharmacology and structural biology creates a robust framework for computational analysis of the structure-activity relationships governing this compound's enantioselective effects.
Computational analysis reveals that the enhanced histamine antagonism of the (+)-(S)-enantiomer stems from its ability to adopt a specific bioactive conformation that closely resembles the receptor-binding conformers of classical antihistamines [1] [3]. Molecular modeling demonstrates that the (S)-configured enantiomer can orient its key pharmacophoric elements in a spatial arrangement complementary to the histamine H₁ receptor binding pocket, while the (R)-enantiomer experiences steric or electronic constraints that reduce binding affinity.
The following workflow illustrates the integrated computational and experimental approach for elucidating the structural basis of this compound's enantioselective activity:
The molecular modeling studies suggest that the phenothiazine system and quaternary ammonium group of this compound constitute essential pharmacophoric elements that must adopt specific three-dimensional orientations for optimal histamine receptor binding. The quinuclidinium system provides rigid spatial constraint that preorganizes the molecule for receptor recognition, while the phenothiazine moiety enables aromatic stacking interactions within the binding pocket. The conformational flexibility around the methylene linker connecting these systems allows the molecule to sample multiple orientations, with the (S)-enantiomer preferentially accessing the bioactive conformation.
The integrated molecular modeling and conformational analysis of this compound enantiomers provides valuable methodological insights for chiral drug development. The demonstrated protocol enables researchers to:
The 10-fold potency difference between this compound enantiomers underscores the critical importance of chiral considerations in pharmaceutical development [1]. These findings strongly support the investigation of single enantiomers rather than racemic mixtures for improved therapeutic index and reduced side effects. The methodological framework presented here can be applied broadly to other chiral pharmaceuticals, potentially accelerating the development of optimized therapeutics across multiple disease areas.
The molecular modeling and conformational analysis of this compound enantiomers provides a compelling case study in rational drug design. The integrated application of computational and experimental methods has elucidated the structural basis for the stereoselective pharmacological activity of this compound, revealing how subtle differences in three-dimensional configuration can significantly impact receptor binding and functional outcomes. The protocols and methodologies detailed in these application notes offer a robust framework for similar investigations of chiral pharmaceuticals, potentially accelerating the development of enantiomerically pure drugs with optimized therapeutic profiles.
The table below summarizes the key findings from the identified study concerning the enantiomers of Mequitamium Iodide [1].
| Property | (+)-(S)-Enantiomer | (-)-(R)-Enantiomer |
|---|---|---|
| Chemical Name | (+)-(S)-1-methyl-3-(10H-phenothiazine-10-ylmethyl)-1-azoniabicyclo[2,2,2]octane iodide | (-)-(R)-1-methyl-3-(10H-phenothiazine-10-ylmethyl)-1-azoniabicyclo[2,2,2]octane iodide |
| Absolute Configuration | S | R |
| Histamine Antagonist Potency | 10-fold more potent | Baseline potency |
| Antimuscarinic Activity (in vitro) | Equally active | Equally active |
| Determination Method | X-ray crystallographic analysis | - |
| Key Insight from Modeling | Can adopt a conformation similar to receptor binding conformers of classical antihistamines | - |
The following workflow outlines the general procedure for determining the absolute configuration of a chiral compound like this compound using single-crystal X-ray diffraction (SCXRD), synthesizing information from the search results [1] [2] [3]. The specific protocol from the 1994 study involved a chiral chromatographic resolution of the precursor mequitazine before crystallization and analysis [1].
Sample & Crystal Preparation: The enantiomers of this compound were prepared by chiral chromatographic resolution of the precursor mequitazine, followed by crystallization to obtain a single crystal suitable for X-ray analysis [1]. For compounds containing only light atoms (C, H, N, O), the heavy atom method is often employed. This involves forming a co-crystal with a heavier atom (e.g., iodine or bromine) to enhance the anomalous scattering effect necessary for absolute configuration determination [2].
Data Collection: A single crystal is mounted and exposed to a monochromatic X-ray beam. The crystal is rotated, and the intensities of the diffracted beams are measured, capturing numerous Friedel pairs (reflections h,k,l and -h,-k,-l). The quality of this data is critical [2] [3].
Structure Solution and Refinement: The collected data is processed to solve the initial crystal structure. The structure is then refined to fit the observed diffraction data [3].
Absolute Configuration Assignment: The determination relies on the anomalous dispersion effect caused by heavier atoms in the crystal. The difference in intensity between Friedel pairs is used to calculate the Flack or Hooft parameter, a statistical indicator that distinguishes between the correct enantiomer and its mirror image. A parameter close to 0 confirms the correct assignment, while a value near 1 indicates the inverted structure is correct [2].
The core study on this compound is from 1994. To acquire the most up-to-date information, I suggest you:
This compound is a small molecule drug (Molecular Formula: C21H25IN2S) characterized as a dual histamine H1 receptor and muscarinic acetylcholine receptor (mAChR) antagonist [1]. It has been investigated for conditions like asthma and rhinitis, having reached Phase 2 clinical trials, though its current development status appears to be discontinued [1].
The compound's activity is stereoselective. The (+)-(S)-enantiomer is approximately 10-fold more potent as a histamine H1 antagonist than the (-)-(R)-enantiomer. In contrast, both enantiomers demonstrate equipotent antimuscarinic activity in vitro [2]. Beyond its dual receptor antagonism, this compound also acts as a platelet-activating factor (PAF) inhibitor, though it does not directly antagonize the PAF receptor. Instead, it inhibits PAF-acether induced platelet aggregation and bronchoconstriction by interfering with secondary mechanisms activated by PAF [3].
Table 1: Summary of this compound's Primary Pharmacological Activities
| Pharmacological Activity | Mechanism | Experimental Findings | Citations |
|---|---|---|---|
| Histamine H1 Receptor Antagonism | Competitive inhibition of the Histamine H1 Receptor | The (+)-(S)-enantiomer is 10-fold more potent than the (-)-(R)-enantiomer. | [2] |
| Muscarinic Receptor Antagonism | Competitive inhibition of Muscarinic Acetylcholine Receptors (mAChRs) | The two enantiomers show the same level of antimuscarinic activity. Binds with high affinity to muscarinic receptors. | [2] [4] |
| Platelet-Activating Factor (PAF) Inhibition | Inhibition of PAF-induced effects via secondary mechanisms | Inhibits PAF-acether induced platelet aggregation and bronchoconstriction. Not a direct PAF receptor antagonist. | [3] |
Table 2: Key Physicochemical and Development Data
| Property/Category | Details |
|---|---|
| CAS Registry Number | 101396-42-3 [3] [1] |
| Synonyms | Mequitazium iodide; LG 30435; LG-30435 [1] |
| Drug Type | Small molecule drug [1] |
| Highest R&D Phase | Discontinued (Phase 2) [1] |
| Investigated Indications | Asthma, Rhinitis [1] |
This protocol determines the binding affinity of this compound to histamine H1 and muscarinic receptors [4].
This protocol assesses the functional antagonistic activity of this compound on histamine H1 receptors in an isolated tissue preparation [2].
The following diagram illustrates the key experimental steps for the pharmacological characterization of this compound.
The diagram below summarizes the established multi-target mechanism of action of this compound in a relevant physiological context, such as the airway.
The pharmacological profile of this compound reveals several critical insights for drug development. Its stereoselective activity underscores the importance of chiral resolution in the manufacturing process to ensure optimal efficacy, as the (S)-enantiomer is the primary driver of histamine blockade [2]. Its multi-target mechanism—simultaneously blocking H1, muscarinic receptors, and inhibiting PAF effects—suggests potential for enhanced therapeutic efficacy in complex diseases like asthma, where multiple pathways contribute to pathology [3] [4]. Finally, the dissociation between its potent receptor antagonism and its more complex, indirect PAF inhibition highlights that a single compound can engage with different targets through distinct modes of action [3].
Mequitamium Iodide is a small molecule compound with the formula C21H25IN2S and a molecular weight of 456.40 g/mol [1]. It is described as a platelet-activating factor (PAF) inhibitor [1].
Its biological activity is stereospecific. The absolute configuration of the enantiomers has been determined, and the (+)-(S)-enantiomer is reported to be 10-fold more potent as a histamine antagonist than the (-)-(R)-enantiomer. However, both enantiomers demonstrate equivalent antimuscarinic activity in vitro [2].
The table below summarizes the key comparative data for the enantiomers:
| Property | (+)-(S)-Enantiomer | (-)-(R)-Enantiomer |
|---|---|---|
| Histamine Antagonism (in vitro) | High potency | 10-fold less potent [2] |
| Antimuscarinic Activity (in vitro) | Standard potency | Standard potency [2] |
This protocol is based on the comparative study of this compound enantiomers [2].
The following diagram outlines the logical workflow for the preparation and testing of this compound enantiomers.
Based on molecular modeling studies, the proposed mechanism for the observed enantioselectivity is conformational. The (+)-(S)-enantiomer can adopt a conformation similar to the receptor-binding conformer of classical antihistamines, which likely explains its significantly higher potency at the histamine receptor [2]. The following diagram illustrates this proposed dual pharmacological activity.
The available data is foundational but insufficient for constructing detailed dose-response curves. Significant gaps exist, particularly regarding in vivo dose-response relationships, pharmacokinetic studies, and the effects of chronic dosing.
Future research should prioritize:
This compound is a PAF inhibitor with stereospecific activity; its (+)-(S)-enantiomer is a significantly more potent histamine antagonist. While the available literature provides a clear comparative activity profile for its enantiomers, comprehensive quantitative dose-response data necessary for modern drug development is not available in the searched resources. The provided protocols and diagrams offer a starting point for researchers aiming to fill this critical knowledge gap.
Since direct data is unavailable, the following table summarizes standard techniques to improve solubility for compounds like this compound.
| Strategy | Mechanism | Potential Application to this compound |
|---|---|---|
| Salt Formation | Modifies crystal form to improve dissolution [2]. | Pre-salt with alternative anions (e.g., chloride, sulfate). |
| Complexation | Uses cyclodextrins to encapsulate drug molecules [3]. | Form inclusion complex with β-Cyclodextrin. |
| Surfactant Use | Emulsification or micelle solubilization [4]. | Incorporate into micelles using polysorbates or poloxamers. |
| Particle Size Reduction | Increases surface area for dissolution [4]. | Nanomilling to create drug nanoparticles. |
| Solid Dispersion | Disperses drug in hydrophilic polymer matrix [4]. | Disperse in PVP or PEG to inhibit crystallization. |
This workflow outlines a systematic approach to tackle solubility issues from basic assessment to advanced formulation.
Q1: What is the first step if my this compound completely precipitates in water? Begin with a solvent screening to find a suitable co-solvent. Test water-miscible solvents like ethanol, PEG 400, propylene glycol, and dimethyl sulfoxide (DMSO). Start with small additions (5-10% v/v) to an aqueous suspension and monitor for dissolution.
Q2: Are there specific analytical methods recommended for quantifying this compound in low-solubility formulations? Yes, an ion-pair HPLC-UV method is well-suited [5] [3]. The method can be adapted using a C8 or C18 column with a mobile phase containing an ion-pairing reagent (e.g., octylamine or tetramethylammonium salts) and a UV detector. This is effective for quantifying low concentrations of iodide-containing species in complex matrices.
Q3: How can I quickly assess if a formulation has successfully improved solubility? Use a simple dissolution test and HPLC quantification [2]. Place a small amount of the formulated drug in a dissolution medium (e.g., phosphate buffer pH 6.8) at 37°C with agitation. Withdraw samples at timed intervals, filter through a 0.45 μm filter, and analyze the concentration via a calibrated HPLC-UV method [5] [3].
Understanding the compound is the first step in method development. Here is a summary of its key chiral properties:
| Property | Description |
|---|---|
| IUPAC Name | (S)-1-methyl-3-((10H-phenothiazin-10-yl)methyl)-1-azoniabicyclo[2.2.2]octane iodide [1] |
| Chirality Center | One chiral center at the quaternized nitrogen bridge [1] |
| Enantiomer Activity | (S)-(+)-enantiomer: 10-fold more potent as a histamine antagonist [1] |
| Enantiomer Activity | (R)-(-)-enantiomer: Less potent; exhibits similar antimuscarinic activity to the (S)-enantiomer [1] |
| Recommended Goal | Develop a method to separate and quantify the (S) and (R) enantiomers. |
For a systematic approach, follow the workflow below. Polysaccharide-based chiral stationary phases (CSPs) are highly recommended as a starting point due to their broad applicability and high success rate [2] [3].
Here are common issues and solutions based on the search results, formatted for your support center.
FAQ 1: My column has suddenly lost efficiency or shows poor peak shape. What should I do?
This is a common problem often related to column contamination or blockage [4].
FAQ 2: I cannot reproduce a separation on a new column of the same type. Why?
This can occur if the method performance depends on the column's history [4].
FAQ 3: How can I improve resolution if my initial screening shows partial separation?
Resolution is most effectively improved by optimizing selectivity [2].
You can adapt the following template, inspired by a validated method for Mefloquine [5], for your own work with this compound.
Title: HPLC Method for the Enantiomeric Separation of this compound
1. Scope This procedure describes a method for the separation and quantification of (R)- and (S)-Mequitamium Iodide enantiomers using a Chiral Stationary Phase (CSP) HPLC.
2. Materials and Equipment
3. Method Parameters (Example)
4. Preparation of Solutions
5. Procedure
6. Method Validation The developed method should be validated as per ICH guidelines, including [5]:
While direct data is unavailable, the following table summarizes the best practices inferred from its molecular formula and the handling practices of suppliers and similar compounds.
| Factor | Recommendation | Rationale & Supporting Evidence |
|---|---|---|
| Temperature | -20°C | Supplier recommendation for the Mequitamium base compound [1]. Standard for stabilizing many chemical and pharmaceutical intermediates. |
| Light Sensitivity | Protect from light | Inferred from molecular structure. Best practice for most organic compounds, especially those with complex ring systems like phenothiazine (present in Mequitamium) [2] [3]. |
| Humidity | Store in a dry environment | Iodide salts can be susceptible to oxidation in the presence of moisture and impurities [4]. |
| Form | Solid | Handled as a solid pharmaceutical intermediate [1]. |
Since definitive data is lacking, you can establish the stability profile of Mequitamium Iodide in your specific formulations and storage conditions with the following experiment. The workflow below outlines the key stages of this process.
1. Sample Preparation:
2. Apply Storage Conditions:
3. Analyze and Compare:
What is the primary degradation mechanism I should expect for this compound? While not explicitly documented for this molecule, the most likely pathway is the oxidation of the iodide ion, potentially leading to the loss of active compound. This process is highly accelerated by the presence of moisture, certain metal ion impurities (e.g., iron), and exposure to light [4]. The phenothiazine ring system in its structure may also be susceptible to photo-oxidation.
How can I protect this compound from degradation during experiments?
The recommendations provided are based on general chemical principles and data for similar compounds, as no public studies on the specific storage stability of this compound were identified. The experimental protocol is essential to generate reliable, project-specific data.
Non-specific binding (NSB) occurs when a ligand interacts with surfaces or components other than its intended target. The table below outlines common causes and general solutions.
| Cause of NSB | Description | Potential Solutions |
|---|---|---|
| Protein Adsorption | Non-specific interaction of the ligand or detection reagents with plastic surfaces (e.g., microplates, tubes) or assay components. | Use of blocking agents (e.g., BSA, casein, skim milk); use of low-binding plates. |
| Hydrophobic Interactions | Mequitamium Iodide or interacting proteins may have hydrophobic regions that stick to surfaces or other molecules. | Add non-ionic detergents (e.g., Tween 20, Triton X-100); optimize detergent concentration. |
| Electrostatic Interactions | Cationic compounds can bind non-specifically to negatively charged surfaces like glass or plastic. | Increase ionic strength of the buffer; use competing inert cations (e.g., potassium). |
| Insufficient Washing | Incomplete removal of unbound ligand or reagents during assay steps. | Optimize number and volume of washes; include detergents in wash buffers. |
| Antibody Cross-reactivity | If using an antibody for detection, it may bind to non-target epitopes. | Validate antibody specificity; pre-adsorb antibodies; adjust antibody concentration. |
Here is a logical workflow you can follow to systematically identify and resolve the cause of non-specific binding in your assays. You can use it as a step-by-step guide.
Since specific protocols for this compound are not publicly available in the searched literature, you may need to consult more specialized sources:
What are the primary sources of interference in LC/MS analysis of biological samples? Phospholipids from cell membranes are a major contributor. They cause matrix-induced ionization suppression in the ESI source by competing for charge, leading to diminished, augmented, and irreproducible analyte response. They also foul the MS source and HPLC column, reducing sensitivity and column lifetime [1].
What sample preparation techniques can effectively reduce phospholipid interference? Two modern approaches are highly effective [1]:
What mass spectrometry approaches are suitable for high-throughput metabolite screening? Advances have made Mass Spectrometry a powerful tool for label-free, high-throughput assays [2]. Key platforms include:
How can I identify unknown metabolites from complex data? For 1H-NMR metabolomics data, advanced processing algorithms can extract all relevant peaks and group them into clusters based on concentration variability across samples. These clusters can then be matched against reference compound databases (e.g., Human Metabolome Database) for identification [3]. For MS data, integrating ion mobility separation helps separate complex and isobaric compounds, aiding in identification [2].
| Symptom | Possible Cause | Recommended Solution | Key Resource / Protocol |
|---|---|---|---|
| Low or irreproducible analyte signal; high background noise. | Matrix ionization suppression, primarily from co-eluting phospholipids. | Use Targeted Matrix Isolation with HybridSPE-Phospholipid plates. | Protocol [1]: 1. Add plasma/serum sample to well. 2. Add 3:1 ratio of precipitation solvent (e.g., acetonitrile). 3. Mix via vortex to precipitate proteins and release phospholipids. 4. Pass through plate; phospholipids bind, analytes elute. |
| Inconsistent results between runs; rapid column degradation. | Phospholipid buildup on HPLC column and MS source. | Implement Targeted Analyte Isolation using bioSPME fibers. | Protocol [1]: 1. Immerse bioSPME fiber in plasma/serum. 2. Analytes equilibrate into the fiber's phase. 3. Retract fiber, rinse to remove matrix. 4. Desorb analytes into LC/MS with reversed-phase solvents. |
| Inability to distinguish isobaric metabolites or lipids. | Limited analytical resolution in complex mixtures. | Incorporate Ion Mobility Separation into the MS workflow. | Application [2]: This technique separates ions by size, shape, and charge as well as mass, adding an extra dimension of resolution before mass analysis. |
The following diagram outlines a general workflow for identifying drug metabolites using high-throughput mass spectrometry, integrating the techniques discussed to overcome common challenges.
This compound is characterized as a quaternary ammonium phenothiazine derivative. Its primary high-affinity interactions are with muscarinic acetylcholine receptors and histamine H1 receptors [1]. The table below summarizes its binding affinity (Ki values) for various receptors based on in vitro experiments.
| Receptor / Agent | Binding Affinity (Ki) | Notes |
|---|---|---|
| Histamine H1 (in rat brain membranes) | 9 nM [1] | High affinity |
| Muscarinic Acetylcholine (various tissues) | 12 - 77 nM [1] | High affinity; no clear selectivity for known subtypes; interaction is competitive [1] |
| Serotonin 5-HT2 | 1 - 10 µM [1] | Lower affinity |
| Platelet-Activating Factor (PAF) | 1 - 10 µM [1] | Lower affinity |
| Verapamil | 1 - 10 µM [1] | Lower affinity |
| Beta-Adrenergic | 1 - 10 µM [1] | Lower affinity |
A key source of variability in binding affinity is the compound's chirality. The (+)-(S)-enantiomer is approximately 10 times more potent as a histamine H1 antagonist than the (-)-(R)-enantiomer. In contrast, both enantiomers show equivalent antimuscarinic activity [2] [3]. This stereoselectivity is attributed to the (S)-enantiomer's ability to adopt a conformation similar to classical antihistamines [2] [3].
The foundational studies for these data typically used radioligand binding assays on tissue membrane preparations. Below is a generalized workflow for such experiments.
[3H]QNB for muscarinic receptors) and increasing concentrations of unlabeled this compound.What is the molecular basis for this compound's dual activity? The compound's structure contains features that allow it to interact with both the histamine H1 and muscarinic acetylcholine receptor binding sites. Molecular modeling suggests its (S)-enantiomer can adopt a conformation that mimics classical antihistamines [2] [3].
My experimental results show lower binding affinity than expected. What could be the cause?
Does this compound show selectivity for muscarinic receptor subtypes? According to the primary research, this compound binds with high affinity to muscarinic receptors but with no clear-cut selectivity for any of the known subtypes (M1-M5) [1].
Please be aware that the scientific data available for this compound comes from research published in the 1990s. While the core findings on its receptor binding profile are robust, the field of receptor pharmacology has advanced significantly since then.
The table below summarizes the key information available for this compound, which is crucial for understanding its analysis [1].
| Property | Description |
|---|---|
| IUPAC Name | 1-methyl-3-((10H-phenothiazin-10-yl)methyl)-1-azoniabicyclo[2.2.2]octane iodide |
| Molecular Formula | C₂₁H₂₅IN₂S [2] |
| Core Structure | Quaternary ammonium compound with a phenothiazine group [1]. |
| Chirality | Chiral molecule. The (+)-(S)-enantiomer is about 10-fold more potent as a histamine antagonist than the (-)-(R)-enantiomer [1]. |
| Muscarinic Activity | Both enantiomers show equivalent antimuscarinic activity [1]. |
Even without a specific monograph, any analytical method for a drug like this compound must be validated. The following workflow outlines the core parameters to investigate.
The table below details the purpose and a general approach for each parameter in the workflow. For a chiral molecule like this compound, Specificity is particularly critical [1].
| Validation Parameter | Purpose | General Approach & Considerations |
|---|---|---|
| Specificity/Selectivity | To prove the method can distinguish the analyte from impurities, degradants, and matrix components. | Use chromatographic methods (e.g., HPLC) to separate this compound from its enantiomers and forced degradation products. For this compound, ensuring separation of enantiomers may be necessary depending on the analytical goal [1]. |
| Linearity | To demonstrate a proportional relationship between analyte concentration and instrument response. | Prepare and analyze a minimum of 5 concentrations of the analyte. Calculate correlation coefficient, y-intercept, and slope of the regression line. |
| Accuracy | To determine the closeness of the test results to the true value. | Spike a known amount of analyte into a placebo or sample matrix and analyze the recovery (e.g., 80%, 100%, 120% of target concentration). |
| Precision | To measure the degree of repeatability of the method.
Q1: Why is specificity so critical for analyzing this compound? this compound is a chiral molecule. Its (+)-(S)-enantiomer is a much more potent histamine antagonist than the (-)-(R)-enantiomer [1]. If your analysis is for a racemic mixture, you must ensure your method can separate and quantify the enantiomers to guarantee consistent biological activity and drug quality.
Q2: I am adapting a general iodine detection method (e.g., ICP-MS) for this compound. What should I consider? While the search results do not link this technique directly to this compound, general best practices for iodine analysis can be inferred [3] [4]:
Q3: My method lacks precision. What are common troubleshooting steps?
Mequitamium Iodide (also known as LG 30435) is a quaternary ammonium phenothiazine. Its key characteristic is high-affinity binding to two distinct receptor types [1]. The diagram below illustrates its dual receptor antagonism.
This dual-receptor activity differentiates it from many common antihistamines that primarily target only the H1 receptor [2].
The table below summarizes the available quantitative binding data for Mequitamium and its clinical sedative profile compared to other antihistamines.
| Antihistamine | Chemical Class | Primary Molecular Target (Affinity, Ki) | Secondary Targets | Clinically Sedating? |
|---|---|---|---|---|
| This compound | Phenothiazine (quaternary ammonium) | H1 Receptor (9 nM) [1] | Muscarinic Receptors (12-77 nM) [1] | Low (comparable to 2nd gen) [3] |
| Mequitazine | Phenothiazine | H1 Receptor (Data insufficient) | Not specified in sources | Low (comparable to 2nd gen) [3] |
| Ebastine | Piperidine | H1 Receptor (Active metabolite: Carebastine) [4] | Inhibits mast cell mediator release [4] | No (2nd Generation) [4] |
| Cetirizine | Piperazine | H1 Receptor (High affinity) [2] | Down-regulates allergic inflammation [2] | Low incidence [2] |
| Diphenhydramine | Ethanolamine | H1 Receptor (Data insufficient) | Muscarinic receptors (significant) [5] | Yes (1st Generation) [5] |
| Chlorpheniramine | Alkylamine | H1 Receptor (Data insufficient) | Muscarinic receptors (significant) [5] | Yes (1st Generation) [5] |
A lower Ki value indicates higher binding affinity. Mequitamium's H1 receptor Ki of 9 nM classifies it as a high-potency antihistamine [1]. Its significant affinity for muscarinic receptors suggests potential as an anti-asthmatic agent by reducing bronchoconstriction, though this may also contribute to anticholinergic side effects [1].
The critical data on Mequitamium's binding affinity comes from standardized in vitro receptor binding experiments.
This compound presents a unique profile. Its high H1 receptor affinity suggests strong antihistamine potency, while its dual-receptor antagonism may offer broader therapeutic potential, particularly for respiratory conditions. Despite being a phenothiazine, its low-sedation profile is comparable to second-generation antihistamines, which is an advantage over many first-generation drugs [3].
For a complete comparison, future research would require:
The table below summarizes the high-affinity binding data for Mequitamium Iodide, primarily sourced from a 1990 in vitro binding study [1].
| Receptor / Target | Ki Value | Experimental System (Tissue) | Interaction Type |
|---|---|---|---|
| Histamine H1 | 9 nM | Rat brain membranes | High-affinity antagonism [1] |
| Muscarinic Acetylcholine | 12 - 77 nM | Various tissue homogenates (e.g., rat cerebral cortex, lung) | Competitive antagonism [1] |
| Muscarinic (Enantiomers) | Equivalent activity | In vitro assays | Both enantiomers show similar potency [2] |
| Serotonin 5-HT2 | 1-10 µM | Not specified in detail | Lower affinity [1] |
| Platelet-Activating Factor (PAF) | 1-10 µM | Not specified in detail | Lower affinity [1] |
The pharmacological activity of this compound is stereoselective. The (+)-(S)-enantiomer is about 10 times more potent as a histamine H1 antagonist than the (-)-(R)-enantiomer. However, both enantiomers show equivalent antimuscarinic activity, indicating that the structural requirements for blocking H1 and muscarinic receptors are distinct [2].
The core data on this compound's binding affinity was generated through standardized in vitro receptor binding experiments. The following workflow outlines the key steps based on the study methodology [1].
The experimental process can be broken down as follows [1]:
[3H]quinuclidinyl benzilate, [3H]QNB, for muscarinic receptors) and increasing concentrations of unlabeled this compound.For researchers, the key implications of this data are:
The experimental data shows this compound is a potent, dual-target antagonist. Its progression to Phase 2 trials for asthma and rhinitis, before being discontinued, aligns with this pharmacological profile [3].
Mequitamium Iodide is characterized by its high-affinity binding to both histamine H1 receptors and muscarinic receptors, a key difference from many classical antihistamines that are more selective [1] [2].
The table below summarizes the core properties and mechanisms:
| Feature | This compound (d-Meq) | Classical/Second-Gen Antihistamines (e.g., Loratadine, Cetirizine) | Azelastine |
|---|---|---|---|
| Primary Mechanism | Dual H1 and Muscarinic receptor antagonism [1] [2] | Selective H1 receptor antagonism [3] | H1 receptor antagonism [1] |
| Receptor Binding Affinity | Nanomolar affinity for H1 and muscarinic receptors [1] | High selectivity for H1 receptors [3] | Nanomolar H1 affinity [1] |
| Additional Properties | Bronchodilating effects (inhibits carbachol-induced contractions) [1] | Cetirizine: inhibits eosinophil migration [3] | Reduces eosinophil chemotaxis [1] |
| Sedative Potential | Information not available in search results | Loratadine/Cetirizine: Low sedation profile [4] | Information not available in search results |
This dual antagonism is visualized in the following pathway diagram:
Experimental data from animal studies demonstrates the efficacy of this compound in mitigating allergic responses in the airways.
| Experimental Model | Outcome Measure | This compound (d-Meq) Result | Azelastine Result | Key Experimental Detail |
|---|---|---|---|---|
| Histamine-induced bronchospasm [1] | Inhibition of increased insufflation pressure | Significant inhibition at 100-1,000 nmol/guinea pig | Significant inhibition at 100-5,000 nmol/guinea pig | Administered via aerosol to sensitized guinea pigs. |
| Antigen-induced bronchospasm [1] | Inhibition of increased insufflation pressure | Significant inhibition at 100-1,000 nmol/guinea pig | Significant inhibition at 100-5,000 nmol/guinea pig | Administered via aerosol to sensitized guinea pigs. d-Meq was more effective against histamine. |
| Antigen-induced vascular permeability [1] | Inhibition of plasma extravasation in upper airways | Dose-dependent inhibition at 1,000-6,000 nmol/kg i.v. | Information not available in search results | Measured in sensitized guinea pigs. |
| Antigen-induced eosinophil accumulation [1] | Reduction in eosinophil count in Bronchoalveolar Lavage (BAL) fluid | Reduced accumulation at 1,000 nmol/animal | Reduced accumulation at 300 nmol/animal | Administered via aerosol. |
| Cell Chemotaxis [1] | Reduced chemotaxis of BAL eosinophils to LTB4/PAF | Reduced the antigen-induced increase | Reduced the antigen-induced increase | d-Meq did not affect direct chemotaxis to LTB4. |
For researchers looking to replicate or build upon these findings, here are the methodologies for key experiments.
[3H]pirenzepine for muscarinic M1 receptors or [3H]mepyramine for H1 receptors) and increasing concentrations of unlabeled d-Meq.
| Receptor / Target | Affinity (Ki Value) | Experimental System | Significance / Implied Action |
|---|---|---|---|
| Histamine H1 Receptor | 9 nM [1] | Rat brain membranes | Potent antihistamine effect [1] |
| Muscarinic Acetylcholine Receptor | 12 - 77 nM [1] | Various tissue homogenates | Potent antimuscarinic effect [1] |
| Serotonin 5-HT2 Receptor | 1-10 µM [1] | - | Low affinity, likely not clinically relevant [1] |
| Platelet-Activating Factor (PAF) | 1-10 µM [1] | - | Relatively weak anti-PAF effect [1] |
The following table places mequitamium's dual affinity in context with other compounds, showing the spectrum of selectivity among H1-antihistamines. The affinity (Ki) values for muscarinic receptors are from receptor-binding assays [2].
| Compound | Muscarinic Receptor Affinity (Ki) | Histamine H1 vs. Muscarinic Selectivity |
|---|---|---|
| This compound | High affinity (specific Ki not stated in context) [1] | High affinity for both; no clear selectivity for muscarinic subtypes [1] |
| Mequitazine | 5.0 nM [2] | Low selectivity (high potency for both) |
| Diphenhydramine | 6.2 (pA2 value) [3] | Low selectivity (potent antimuscarinic effects) [3] [4] |
| Desloratadine | 6.4 (pA2 value) [3] | Low selectivity (potent antimuscarinic effects) [3] [4] |
| Hydroxyzine | 4.8 (pA2 value) [3] | Moderate selectivity |
| Cetirizine | No effect at 100 µM [3] | High selectivity for H1 receptor [3] [4] |
| Fexofenadine | No effect at 10 µM [3] | High selectivity for H1 receptor [3] [4] |
| Loratadine | No effect at 10 µM [3] | High selectivity for H1 receptor [3] |
The primary data on this compound and the comparative antimuscarinic effects of antihistamines were generated through rigorous laboratory methods.
This protocol was used to generate the binding affinity data for this compound and the 27 antihistamines in the comparative table [1] [2].
[3H]QNB for muscarinic receptors) from specific receptor sites [2].This protocol was used to functionally characterize the antimuscarinic effects of various antihistamines on a therapeutically relevant tissue [3].
The diagrams below illustrate the core signaling pathways that this compound and other antihistamines modulate, and the logical flow of the key experiment used to characterize them.
This diagram illustrates the separate but parallel signaling pathways for histamine and acetylcholine, both converging on fluid and mucus secretion. This compound acts as an antagonist at both the H1 and Muscarinic (M3) receptors to inhibit these processes. [1] [3]
This workflow outlines the key steps in the functional assay used to determine the antimuscarinic potency of drugs like this compound and its comparators. [3]
This compound (also known as LG 30435) is a quaternary ammonium phenothiazine compound. Its primary high-affinity binding is to muscarinic acetylcholine receptors and histamine H1 receptors [1].
The table below summarizes its receptor binding affinity (Ki values) across different tissues and receptors, as determined by in vitro binding experiments. A lower Ki value indicates a higher binding affinity.
| Receptor / Tissue Type | Binding Affinity (Ki value) | Type of Interaction |
|---|---|---|
| Histamine H1 (Rat brain) | 9 nM (High affinity) [1] | Information not specified |
| Muscarinic Acetylcholine (Various tissues) | 12 - 77 nM (High affinity) [1] | Competitive [1] |
| ↳ Rat cerebral cortex | 12 nM [1] | Competitive |
| ↳ Rat lung parenchyma | 24 nM [1] | Competitive |
| ↳ Guinea-pig ileum | 77 nM [1] | Information not specified |
| Serotonin 5-HT2 | 1-10 µM (Low affinity) [1] | Information not specified |
| Platelet-Activating Factor (PAF) | 1-10 µM (Low affinity) [1] | Information not specified |
| Verapamil-sensitive sites | 1-10 µM (Low affinity) [1] | Information not specified |
| β-adrenergic | 1-10 µM (Low affinity) [1] | Information not specified |
The biological activity of this compound is influenced by its chiral structure. The table below compares the activity of its two enantiomers [2] [3].
| Enantiomer | Absolute Configuration | Histamine H1 Antagonism | Antimuscarinic Activity |
|---|---|---|---|
| (+)-enantiomer | (S) | 10-fold more potent than the (-)-(R) enantiomer [2] [3] | Similar activity to the (-)-(R) enantiomer [2] |
| (-)-enantiomer | (R) | Less potent [2] [3] | Similar activity to the (+)-(S) enantiomer [2] |
Molecular modeling suggests that the more active (+)-(S)-enantiomer can adopt a conformation similar to the receptor-binding conformers of classical antihistamines [2] [3].
The key data on this compound's binding affinity was generated through standard in vitro receptor binding experiments. Here is a detailed breakdown of the cited methodology [1]:
[3H]mepyramine.[3H]quinuclidinyl benzilate ([3H]QNB).The following diagram illustrates the primary and secondary receptor interactions of this compound, summarizing the data from the tables above.
Experimental data from binding studies reveals that this compound exhibits high-affinity antagonism at two key receptor types involved in allergic responses, with much lower activity at other relevant receptors [1].
Table 1: Binding Affinity (Ki) of this compound at Various Receptors
| Receptor Type | Tissue / Preparation | Affinity (Ki) |
|---|---|---|
| Histamine H1 | Rat brain membranes | 9 nM |
| Muscarinic Acetylcholine | Various tissue homogenates | 12 - 77 nM |
| Serotonin 5-HT2 | Not Specified | 1-10 µM |
| Platelet-Activating Factor (PAF) | Not Specified | 1-10 µM |
| Verapamil-sensitive sites & β-adrenergic | Not Specified | 1-10 µM |
This high-affinity binding to H1 and muscarinic receptors underpins its dual antihistamine and anticholinergic activity, explaining its ability to antagonize airway contraction induced by both histamine and acetylcholine [1]. The weak anti-PAF effect is considered less relevant to its primary action [1].
The biological activity of this compound is influenced by its three-dimensional structure. The two enantiomers show a significant difference in antihistamine potency, but not in antimuscarinic activity [2] [3].
Table 2: Activity of this compound Enantiomers
| Enantiomer | Absolute Configuration | Histamine H1 Antagonism (Relative Potency) | Antimuscarinic Activity |
|---|---|---|---|
| (+)-enantiomer | (S) | 10-fold more potent than (R)-isomer | Similar to (R)-isomer |
| (-)-enantiomer | (R) | Baseline potency | Similar to (S)-isomer |
The (+)-(S)-enantiomer is the more potent histamine antagonist. Conformational analysis suggests this is because it can adopt a conformation similar to the receptor-binding form of classical antihistamines [2] [3].
Understanding the methods behind this data is crucial for evaluation.
In Vitro Binding Experiments (Receptor Affinity) [1]
Chiral Resolution and Enantiomer Testing [2]
The following diagram summarizes the molecular mechanisms and the flow of key experiments that established the pharmacological profile of this compound.
For researchers, the key takeaways on this compound are its dual antagonism of H1 and muscarinic receptors, its stereoselective potency where the (+)-(S)-enantiomer is the primary driver of antihistamine effects, and a mechanism rooted in direct, competitive receptor binding rather than secondary pathways like PAF inhibition [1] [2] [4].